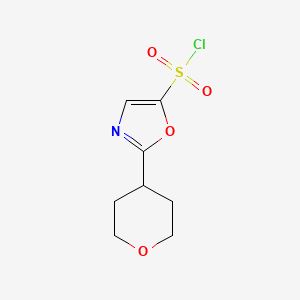

2-(Oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S/c9-15(11,12)7-5-10-8(14-7)6-1-3-13-4-2-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZXTSVNGIZQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=C(O2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137709-56-7 | |

| Record name | 2-(oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxan 4 Yl 1,3 Oxazole 5 Sulfonyl Chloride and Analogues

Strategies for the Construction of the 2-(Oxan-4-yl)-1,3-oxazole (B2932206) Core

The formation of the 2-(oxan-4-yl)-1,3-oxazole core is a critical phase in the synthesis of the target compound. Various synthetic strategies can be employed to construct this disubstituted oxazole (B20620) ring system, each with its own advantages and substrate scope.

Cyclodehydration reactions are a common and effective method for the synthesis of 1,3-oxazoles. researchgate.net These reactions typically involve the formation of an acyclic precursor that, upon treatment with a dehydrating agent, cyclizes to form the oxazole ring. A prominent example is the Robinson-Gabriel synthesis, which utilizes the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com In the context of 2-(oxan-4-yl)-1,3-oxazole, this would involve the reaction of an α-haloketone with an amide derived from oxane-4-carboxylic acid, followed by cyclodehydration.

Another versatile cyclodehydration approach involves the reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com The C2-atom of the resulting oxazole is derived from the aldehyde. Therefore, using oxane-4-carbaldehyde in such a reaction would directly install the desired oxan-4-yl moiety at the 2-position of the oxazole ring. Dehydrating agents frequently used in these syntheses include sulfuric acid, phosphorus pentachloride, phosphoryl chloride, and thionyl chloride. pharmaguideline.com

The general scheme for a cyclodehydration reaction to form a 2-substituted oxazole is depicted below:

Scheme 1: General representation of a cyclodehydration reaction for 2-substituted oxazole synthesis.

| Reactant A | Reactant B | Dehydrating Agent | Product | Reference |

| α-Acylamino ketone | - | H₂SO₄, POCl₃, etc. | 2,5-Disubstituted oxazole | pharmaguideline.com |

| α-Halo ketone | Primary amide | - | 2,5-Disubstituted oxazole | pharmaguideline.com |

| α-Hydroxy amino ketone | Aldehyde | H₂SO₄, Ac₂O | 2-Substituted oxazole | pharmaguideline.com |

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted oxazoles in a single step from three or more starting materials. organic-chemistry.org The van Leusen oxazole synthesis is a classic example, involving the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole. nih.gov To achieve a 2,5-disubstituted oxazole, modifications to this approach or other MCRs would be necessary. For instance, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis can provide a range of substituted oxazoles. organic-chemistry.org

Another notable MCR is the gold-catalyzed [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, which efficiently produces 2,5-disubstituted oxazoles. organic-chemistry.org In the synthesis of the target compound, the nitrile component could potentially be derived from the oxane moiety.

The following table summarizes some multi-component reactions for oxazole synthesis:

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product | Reference |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base | 5-Substituted oxazole | nih.gov |

| Photoredox Catalysis | 2H-Azirine, Alkynyl bromide, O₂ | Visible light | Substituted oxazoles | organic-chemistry.org |

| Gold-Catalyzed Annulation | Terminal alkyne, Nitrile, Oxidant | Gold catalyst | 2,5-Disubstituted oxazoles | organic-chemistry.org |

The oxan-4-yl group, a saturated four-membered heterocycle, can be introduced either as part of a starting material or through the functionalization of a pre-existing molecule. rsc.org As mentioned, using oxane-4-carbaldehyde or a derivative of oxane-4-carboxylic acid in cyclodehydration or multi-component reactions is a direct method for its incorporation.

Alternatively, if a 2-unsubstituted or 2-lithiated oxazole is prepared, the oxan-4-yl moiety can be introduced through a coupling reaction. For instance, a 2-lithiooxazole can react with a suitable electrophile, such as an oxan-4-yl halide or triflate. The synthesis of saturated heterocycles like oxane often involves intramolecular nucleophilic substitution. rsc.org

In a different strategic approach, a precursor containing a double bond, such as a 5-methylenetetrahydropyran, can be synthesized and subsequently reduced to the saturated oxan-4-yl ring. nih.gov

Direct Sulfonylation and Chlorosulfonation Reactions at the Oxazole C-5 Position

Once the 2-(oxan-4-yl)-1,3-oxazole core is synthesized, the next critical step is the introduction of the sulfonyl chloride group at the C-5 position. This can be achieved through direct chlorosulfonation or a two-step process involving sulfonylation followed by chlorination.

Direct chlorosulfonation using chlorosulfonic acid (ClSO₃H) is a common method for introducing a sulfonyl chloride group onto aromatic and heterocyclic rings. The reaction of a 1,3-oxazole with chlorosulfonic acid can lead to the formation of the corresponding sulfonyl chloride. nih.gov This reaction is typically performed at low temperatures (e.g., 0–5°C) to control the exothermic nature of the reaction and prevent side reactions. For some substrates, the intermediate sulfonic acid is formed first, which is then converted to the sulfonyl chloride in a subsequent step.

The reactivity of the oxazole ring towards electrophilic substitution, such as chlorosulfonation, is influenced by the substituents present on the ring. pharmaguideline.com The C-5 position of the oxazole ring can be susceptible to deprotonation, forming a carbanion that can react with various electrophiles. nih.govacs.org This inherent reactivity can be exploited for the introduction of the sulfonyl group.

A general procedure for the chlorosulfonation of a 2-substituted oxazole is as follows: The oxazole is dissolved in a suitable solvent and cooled to 0°C. Chlorosulfonic acid is then added dropwise, and the reaction mixture is stirred for a specific period. The reaction is then quenched, typically with ice water, and the product is extracted.

An alternative to direct chlorosulfonation is a two-step process where the oxazole is first sulfonated to form the corresponding sulfonic acid, which is then converted to the sulfonyl chloride. This approach can offer better control and may be necessary for substrates that are sensitive to the harsh conditions of direct chlorosulfonation.

The initial sulfonation can be achieved using reagents like sulfuric acid or oleum. The resulting oxazole-5-sulfonic acid is then treated with a halogenating agent, most commonly thionyl chloride (SOCl₂), to yield the desired 2-(oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride. Other chlorinating agents that can be employed include phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). researchgate.net The reaction with thionyl chloride is often carried out under reflux conditions.

The following table outlines the reagents for the conversion of sulfonic acids to sulfonyl chlorides:

| Halogenating Agent | Typical Conditions | Reference |

| Thionyl chloride (SOCl₂) | Reflux | |

| Phosphorus pentachloride (PCl₅) | Varies | researchgate.net |

| Phosphorus oxychloride (POCl₃) | Varies | researchgate.net |

Advanced Synthetic Techniques and Sustainable Practices in Production

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methodologies. In the context of this compound synthesis, techniques such as microwave-assisted synthesis and catalytic methods are employed to enhance reaction rates, yields, and selectivity, while adhering to the principles of green chemistry.

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly advantageous in the synthesis of heterocyclic compounds like oxazoles.

Key advantages of microwave-assisted synthesis in this context include:

Rapid Reaction Times: Microwave heating can accelerate the rate of reaction, reducing synthesis time significantly.

Increased Yields: By minimizing side reactions and decomposition of products, microwave synthesis often leads to higher isolated yields.

Improved Purity: The cleaner reaction profiles associated with microwave synthesis can simplify purification processes.

Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating apparatuses.

A plausible microwave-assisted route to an intermediate for the target compound could involve the reaction of a derivative of oxane-4-carboxylic acid with an appropriate amino ketone precursor under microwave irradiation to facilitate the cyclization and formation of the 2-(oxan-4-yl)-1,3-oxazole core.

Catalytic Methods for Enhanced Selectivity and Yield

The use of catalysts is central to modern organic synthesis, enabling reactions with high selectivity and efficiency under mild conditions. Both copper and palladium catalysts have been extensively used in the synthesis of oxazoles and the introduction of sulfonyl groups into heterocyclic systems.

Copper-Catalyzed Oxazole Synthesis: Copper catalysts are particularly effective in the synthesis of polysubstituted oxazoles. One efficient method involves a copper-catalyzed tandem oxidative cyclization. This approach allows for the construction of the oxazole ring from readily available starting materials under mild conditions, offering an attractive alternative to traditional methods. For example, a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen has been developed for the synthesis of trisubstituted oxazoles. This method utilizes molecular oxygen as a green oxidant and demonstrates high atom economy.

Palladium-Catalyzed Sulfonylation: The introduction of the sulfonyl chloride group onto the oxazole ring can be achieved through palladium-catalyzed cross-coupling reactions. A notable method is the palladium-catalyzed chlorosulfonylation of arylboronic acids. This process exhibits significant functional group tolerance and allows for the preparation of arylsulfonyl chlorides under mild conditions. In the context of the target molecule, a 2-(oxan-4-yl)-1,3-oxazole-5-boronic acid derivative could be subjected to a palladium-catalyzed reaction with a suitable sulfur dioxide source to yield the desired sulfonyl chloride. Palladium-catalyzed sulfination of heteroaryl halides also provides a versatile route to sulfonyl chlorides and their derivatives.

The application of these catalytic methods offers several benefits:

High Selectivity: Catalysts can direct the reaction to form the desired product with high regioselectivity and stereoselectivity.

Mild Reaction Conditions: Catalytic reactions often proceed under milder temperatures and pressures, reducing energy consumption and the formation of byproducts.

Broad Substrate Scope: These methods are often applicable to a wide range of substrates, allowing for the synthesis of diverse analogues.

| Catalyst Type | Reaction | Key Advantages | Relevant Precursor for Target Compound |

|---|---|---|---|

| Copper (e.g., CuBr2, Cu(II) triflate) | Oxazole ring formation | High atom economy, mild conditions, use of green oxidants (O2). organic-chemistry.orgacs.orgjetir.org | Oxane-4-carboxamide and a suitable alkyne. |

| Palladium (e.g., Pd(OAc)2 with a suitable ligand) | Chlorosulfonylation of a heteroaryl boronic acid | High functional group tolerance, regioselective. nih.gov | 2-(Oxan-4-yl)-1,3-oxazole-5-boronic acid. |

Purification and Isolation Protocols for the Target Compound

The purification and isolation of this compound are critical steps to obtain the compound in high purity. Sulfonyl chlorides are generally reactive and sensitive to moisture, necessitating careful handling and appropriate purification techniques. The primary methods for purification include flash column chromatography and recrystallization.

Flash Column Chromatography: This is a common and effective technique for purifying organic compounds. For heteroaryl sulfonyl chlorides, silica gel is a frequently used stationary phase. The choice of eluent is crucial and is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent system is optimized to achieve good separation of the target compound from any impurities and unreacted starting materials. For instance, a gradient of ethyl acetate in hexanes can be employed to effectively elute the product. Given the potential for decomposition on silica gel, some unstable sulfonyl chlorides might require alternative purification methods or be used immediately in the next step. mit.edu

Recrystallization: If the synthesized sulfonyl chloride is a solid, recrystallization is an excellent method for achieving high purity. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and may require some experimentation with solvents such as hexanes, ethyl acetate, or mixtures thereof. For example, recrystallization from hexanes has been used to purify similar sulfonyl chloride derivatives.

The isolation process typically involves the following steps after the reaction is complete:

Quenching and Extraction: The reaction mixture is carefully quenched, often with ice-water, to deactivate any remaining reactive reagents. The product is then extracted into an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

Washing: The organic layer is washed with water and brine to remove any water-soluble impurities and salts.

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove any residual water.

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude product is then purified by either flash column chromatography or recrystallization as described above.

Given the moisture sensitivity of sulfonyl chlorides, all purification and isolation steps should be conducted under anhydrous conditions where possible, and the final product should be stored in a desiccator or under an inert atmosphere.

| Purification Method | Description | Typical Solvents/Conditions | Considerations |

|---|---|---|---|

| Flash Column Chromatography | Separation based on differential adsorption on a solid phase. | Silica gel stationary phase; Eluent: Hexanes/Ethyl Acetate gradient. | Potential for decomposition of sensitive sulfonyl chlorides on silica. mit.edu |

| Recrystallization | Purification based on differential solubility. | Hexanes, Ethyl Acetate, or a mixture. | Applicable only for solid compounds; requires finding a suitable solvent system. |

Reactivity and Transformational Chemistry of 2 Oxan 4 Yl 1,3 Oxazole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate for introducing the 2-(oxan-4-yl)-1,3-oxazole-5-sulfonyl group into other molecules. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom.

One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to yield sulfonamides. ekb.egcbijournal.com This reaction is robust and widely employed in medicinal chemistry. The reaction of 2-(Oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride with an amine typically occurs in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com

The general reaction proceeds as follows:

The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

This is followed by the expulsion of the chloride ion, which is a good leaving group.

The base present in the reaction mixture then deprotonates the nitrogen atom to yield the final sulfonamide product.

The reactivity of the amine can vary, with primary amines generally being more reactive than secondary amines due to lesser steric hindrance. cbijournal.com

Table 1: Examples of Sulfonamide Formation

| Amine Reactant | Product | General Conditions |

|---|---|---|

| Methylamine (Primary) | N-Methyl-2-(oxan-4-yl)-1,3-oxazole-5-sulfonamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, TEA), 0 °C to RT |

| Diethylamine (Secondary) | N,N-Diethyl-2-(oxan-4-yl)-1,3-oxazole-5-sulfonamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, TEA), 0 °C to RT |

Following the same principle as with acyclic amines, this compound readily reacts with cyclic secondary amines like piperazine, piperidine (B6355638), and morpholine. These reactions lead to the formation of sulfonamide derivatives incorporating these important heterocyclic scaffolds. Such reactions are generally efficient and proceed under standard conditions used for sulfonamide synthesis. For instance, analogous oxazole (B20620) sulfonyl chlorides have been shown to react with piperidine derivatives in anhydrous tetrahydrofuran (B95107) (THF). vulcanchem.com

Table 2: Derivatization with Cyclic Amines

| Cyclic Amine | Product | General Conditions |

|---|---|---|

| Piperidine | 1-[[2-(Oxan-4-yl)-1,3-oxazol-5-yl]sulfonyl]piperidine | Aprotic solvent (e.g., THF), Base (e.g., TEA), RT |

| Morpholine | 4-[[2-(Oxan-4-yl)-1,3-oxazol-5-yl]sulfonyl]morpholine | Aprotic solvent (e.g., THF), Base (e.g., TEA), RT |

Oxygen-based nucleophiles can also react at the sulfonyl chloride center.

Formation of Sulfonate Esters: In the presence of an alcohol and a non-nucleophilic base (like pyridine), the sulfonyl chloride is converted into a sulfonate ester. This reaction, often referred to as sulfonylation of an alcohol, is a common method for synthesizing sulfonate esters. eurjchem.com

Formation of Sulfonic Acids: The sulfonyl chloride group is sensitive to moisture and can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid. vulcanchem.com This reaction is often an undesirable side reaction, and thus, reactions involving sulfonyl chlorides are typically carried out under anhydrous conditions.

Table 3: Reactions with Oxygen Nucleophiles

| Nucleophile | Product | General Conditions |

|---|---|---|

| Methanol | Methyl 2-(oxan-4-yl)-1,3-oxazole-5-sulfonate | Anhydrous alcohol (serves as solvent and reactant), Base (e.g., Pyridine) |

Sulfonyl chlorides can react with sulfur-based nucleophiles, such as thiols, to form thiosulfonates. This reaction involves the attack of the sulfur atom of the thiol on the electrophilic sulfur of the sulfonyl chloride, with the subsequent loss of a chloride ion. A base is typically required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

The general reaction is: R-SO₂Cl + R'-SH → R-SO₂-S-R' + HCl

This transformation provides a route to compounds containing a sulfonyl-sulfide linkage, which are of interest in various fields of chemistry.

Cycloaddition and Annulation Reactions Involving the 1,3-Oxazole Ring

While the sulfonyl chloride group is the most reactive site for nucleophilic attack, the 1,3-oxazole ring itself is a versatile heterocycle capable of undergoing various transformations, including cycloaddition and annulation reactions, which can lead to the formation of more complex, fused heterocyclic systems. researchgate.net

A notable reaction pathway for derivatives of oxazole-5-sulfonyl chlorides involves intramolecular cyclocondensation to form fused heterocyclic systems. Research on analogous 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides has demonstrated a powerful synthetic strategy for creating fused pyrimidine (B1678525) rings. researchgate.netosi.lv

This transformation typically involves a two-step sequence:

Initial Sulfonamide Formation: The oxazole sulfonyl chloride is first reacted with a bifunctional nucleophile, such as a 5-amino-1H-pyrazole or a 5-amino-1H-1,2,4-triazole. The reaction occurs at the sulfonyl chloride group, forming an N-sulfonylated intermediate. osi.lv

Base-Mediated Cyclocondensation: Treatment of this intermediate with a strong base, such as sodium hydride, induces a cyclocondensation reaction. This process involves the elimination of sulfur dioxide and subsequent ring closure to form a new heterocyclic system fused to the oxazole ring. researchgate.netosi.lv

For example, the reaction with 5-amino-1H-pyrazoles leads to the formation of ekb.egrsc.orgoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine systems. researchgate.netosi.lv Although the title compound, this compound, lacks the 4-cyano substituent present in the literature examples, this pathway highlights the potential of the oxazole-5-sulfonyl scaffold to act as a precursor for complex, annulated heterocycles through carefully designed reaction sequences. The oxazole ring acts as a linchpin, facilitating the construction of elaborate molecular architectures.

Rearrangement Reactions Facilitated by Sulfonyl Functionality (e.g., Smiles Rearrangement)

The sulfonyl group in oxazole derivatives is a key functionality that can facilitate intramolecular rearrangement reactions, most notably the Smiles rearrangement. This type of reaction is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within the same molecule displaces the sulfonyl group, which is attached to an aromatic or heteroaromatic ring.

Research on analogous 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates has demonstrated their propensity to undergo the Smiles rearrangement. growingscience.comgrowingscience.com In these studies, the oxazole-5-sulfonyl chloride moiety reacts with nucleophiles such as aminoazoles. The initial step is the formation of a sulfonamide by reaction of the sulfonyl chloride with an amino group of the nucleophile. In the presence of a base, such as sodium hydride, the newly formed sulfonamide linkage undergoes a cyclocondensation pathway that includes the Smiles rearrangement. growingscience.com

The general mechanism involves the deprotonation of the sulfonamide nitrogen, followed by an intramolecular attack of the resulting anion onto the C5 position of the oxazole ring. This forms a spirocyclic Meisenheimer-like intermediate. Subsequent cleavage of the C5-S bond leads to the rearranged product, often accompanied by the extrusion of sulfur dioxide (SO₂). growingscience.comresearchgate.net This sequence provides a convenient route for the synthesis of complex fused heterocyclic systems, such as growingscience.comgrowingscience.comoxazolo[5,4-d]pyrimidine derivatives. growingscience.com

While direct studies on this compound are not extensively documented in this specific context, the reactivity of structurally similar oxazole-5-sulfonyl chlorides strongly suggests its capability to undergo such rearrangements. The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with various amino-substituted pyrazoles and triazoles further supports this, leading to the formation of novel heterocyclic systems like growingscience.comgrowingscience.comoxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine through a similar pathway involving SO₂ elimination. researchgate.net

The table below summarizes a representative transformation involving a Smiles rearrangement on a related oxazole-5-sulfonyl chloride derivative.

| Reactants | Conditions | Product | Yield (%) | Reference |

| Methyl 2-phenyl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate and 3-methyl-1H-pyrazol-5-amine | 1. Triethylamine 2. Sodium Hydride | 2-Methyl-7-phenyl- growingscience.comgrowingscience.comoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine | Not specified | growingscience.com |

| 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride and 5-amino-1H-pyrazole | Sodium Hydride | growingscience.comgrowingscience.comOxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine derivative | Not specified | researchgate.net |

Electrophilic Aromatic Substitution on the Oxazole Core

Electrophilic aromatic substitution is a fundamental reaction for many aromatic and heteroaromatic systems. However, its applicability to the oxazole core of this compound is highly unlikely. The oxazole ring itself possesses a degree of aromaticity, but its reactivity towards electrophiles is significantly influenced by the substituents attached to it.

The presence of the sulfonyl chloride group (-SO₂Cl) at the C5 position of the oxazole ring has a profound deactivating effect on the core. The sulfonyl group is a powerful electron-withdrawing group, which reduces the electron density of the oxazole ring system. This deactivation makes the ring much less susceptible to attack by electrophiles, which are electron-seeking species. libretexts.org

Furthermore, electrophilic substitution on oxazoles, when it does occur, typically happens at the C4 or C5 position. In the case of the subject compound, the C5 position is already substituted. Any potential electrophilic attack would have to occur at the C4 position. However, the strong deactivating effect of the C5-sulfonyl chloride group would render the C4 position electronically poor and thus, not favorable for electrophilic attack.

Instead of electrophilic aromatic substitution, functionalization of the oxazole ring at the C5 position is typically achieved through an alternative pathway involving deprotonation to form a carbanion. acs.orgresearchgate.net This C5 carbanion can then react with various electrophiles. This highlights that the inherent reactivity of the oxazole C5-H bond is towards deprotonation rather than electrophilic attack, a characteristic that is further amplified by the presence of an adjacent electron-withdrawing group. Therefore, standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not considered viable transformations for this compound under normal conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The sulfonyl chloride functional group of this compound can serve as an effective electrophilic partner in various transition metal-catalyzed cross-coupling reactions. Arenesulfonyl chlorides have been shown to be versatile reagents in reactions such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira-Hagihara cross-couplings. epfl.ch These reactions typically proceed via a desulfonylative pathway, where the C-S bond is cleaved and a new carbon-carbon or carbon-heteroatom bond is formed.

Palladium-based catalytic systems are commonly employed for these transformations. For instance, the Suzuki-Miyaura coupling of arenesulfonyl chlorides with boronic acids can be achieved using a palladium catalyst, allowing for the formation of biaryl compounds. researchgate.net Similarly, desulfonylative Stille and Negishi reactions provide routes to couple the oxazole core with organotin and organozinc reagents, respectively. epfl.ch

The reactivity of sulfonyl chlorides in these cross-coupling reactions (ArSO₂Cl) has been shown to be comparable to, and in some cases greater than, that of aryl bromides (ArBr), a common substrate in such reactions. epfl.ch This makes this compound a potentially valuable building block for the synthesis of more complex 5-substituted oxazole derivatives.

The table below outlines potential cross-coupling reactions applicable to the oxazole-sulfonyl chloride scaffold, based on established methods for arenesulfonyl chlorides.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Product Type | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ or similar Pd complexes | 5-Aryl/Heteroaryl-2-(oxan-4-yl)-1,3-oxazole | researchgate.net |

| Stille | Organostannane (R-SnBu₃) | Pd₂(dba)₃ / P(t-Bu)₃ | 5-Substituted-2-(oxan-4-yl)-1,3-oxazole | epfl.ch |

| Negishi | Organozinc (R-ZnCl) | Pd(OAc)₂ / SPhos | 5-Substituted-2-(oxan-4-yl)-1,3-oxazole | epfl.ch |

| Sonogashira | Terminal Alkyne | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | 5-Alkynyl-2-(oxan-4-yl)-1,3-oxazole | epfl.ch |

These transition metal-catalyzed cross-coupling reactions offer a powerful and modular approach to functionalize the C5 position of the oxazole ring, starting from the readily available sulfonyl chloride derivative. This enables the introduction of a wide variety of substituents, which is a key strategy in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis

Utility as a Versatile Building Block for Diverse Chemical Scaffolds

The primary utility of 2-(oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride lies in its function as a versatile building block for creating a multitude of chemical structures. The high electrophilicity of the sulfonyl chloride group makes it a prime target for nucleophilic substitution reactions. vulcanchem.com This reactivity allows for the facile introduction of the oxazole-sulfamoyl moiety into various organic molecules.

Key reactions demonstrating its versatility include:

Synthesis of Sulfonamides: This is the most common application for sulfonyl chlorides. sigmaaldrich.com Reaction with a wide range of primary and secondary amines (including aliphatic, aromatic, and heterocyclic amines) yields the corresponding N-substituted sulfonamides. cbijournal.com This reaction is fundamental to medicinal chemistry, as the sulfonamide linkage is a critical component in numerous therapeutic agents. sigmaaldrich.com

Formation of Sulfonate Esters: When treated with alcohols or phenols, the compound forms sulfonate esters. This transformation is useful for creating precursors for further reactions or for introducing the oxazole-sulfonate group as a stable structural element.

Preparation of Thiosulfonates: Reaction with thiols leads to the formation of thiosulfonates, which are valuable intermediates in their own right.

The ability to couple the 2-(oxan-4-yl)-1,3-oxazole (B2932206) core with a vast array of nucleophiles makes it a powerful tool for generating diverse molecular scaffolds from a single, readily accessible starting material.

| Nucleophile (R-Nu) | Resulting Functional Group | Product Class |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | -SO₂-NR₂ | Sulfonamide |

| Alcohol/Phenol (R-OH) | -SO₂-OR | Sulfonate Ester |

| Thiol (R-SH) | -SO₂-SR | Thiosulfonate |

Preparation of Complex Heterocyclic Systems and Polyfunctionalized Compounds

Beyond simple nucleophilic substitution, the 1,3-oxazole-5-sulfonyl chloride framework serves as a key precursor for constructing more elaborate heterocyclic systems. Research on analogous 2-aryl-1,3-oxazole-5-sulfonyl chlorides has demonstrated their utility in cascade reactions that lead to fused polycyclic structures. growingscience.comresearchgate.net

A significant synthetic strategy involves the reaction of the oxazole (B20620) sulfonyl chloride with α-aminoazoles, such as 5-amino-1H-pyrazoles or 5-amino-1H-1,2,4-triazole. growingscience.comresearchgate.net This process typically proceeds in two stages:

Initial Sulfonamide Formation: The sulfonyl chloride reacts with an endocyclic nitrogen atom of the aminoazole to form an intermediate sulfonamide. growingscience.com

Cyclocondensation: Upon treatment with a base like sodium hydride, this intermediate undergoes a sophisticated cyclization cascade. This cascade often involves a Smiles rearrangement, followed by the extrusion of sulfur dioxide and elimination of another small molecule, to form a new, fused ring system. growingscience.com

This methodology allows for the synthesis of complex, annulated heterocyclic systems such as growingscience.comnih.govoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidines and growingscience.comnih.govoxazolo[5,4-d] growingscience.comresearchgate.netquora.comtriazolo[1,5-a]pyrimidines. researchgate.net The 2-(oxan-4-yl) substituent on the starting material would be incorporated into the final complex structure, influencing its three-dimensional shape and properties. This demonstrates the compound's role in building polyfunctionalized molecules with high structural complexity. researchgate.net

| Reactant | Key Transformation | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5-Amino-1H-pyrazoles | Sulfonylation followed by base-mediated cyclocondensation | growingscience.comnih.govOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 5-Amino-1H-1,2,4-triazole | Sulfonylation followed by base-mediated cyclocondensation | growingscience.comnih.govOxazolo[5,4-d] growingscience.comresearchgate.netquora.comtriazolo[1,5-a]pyrimidine | researchgate.net |

Design and Synthesis of Chemically Diverse Libraries for Screening Purposes

In modern drug discovery and materials science, the generation of compound libraries for high-throughput screening is essential. This compound is an ideal building block for parallel synthesis and the creation of chemically diverse libraries. enamine.net

The straightforward and generally high-yielding reaction of sulfonyl chlorides with amines is the cornerstone of this application. By reacting the core oxazole sulfonyl chloride with a large collection of diverse primary and secondary amines, a library of corresponding sulfonamides can be rapidly synthesized. nih.gov Each member of the library retains the constant 2-(oxan-4-yl)-1,3-oxazole-5-sulfamoyl core while featuring a unique R-group derived from the amine. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.

Libraries of novel 1,3-oxazole sulfonamides have been constructed and screened for anticancer properties, demonstrating the effectiveness of this strategy in identifying new bioactive molecules. nih.govbiointerfaceresearch.com The oxan-4-yl group, in particular, can impart favorable pharmacokinetic properties, making derivatives of this specific compound of interest for biological screening.

Role as an Intermediate in the Synthesis of Other Reactive Reagents

While highly reactive itself, this compound can also serve as an intermediate in the synthesis of other, different types of reactive reagents. This extends its utility beyond being a direct precursor to final products.

Potential transformations include:

Conversion to Sulfonyl Azides: Sulfonyl chlorides can be readily converted to sulfonyl azides by reaction with sodium azide. beilstein-journals.org Sulfonyl azides are themselves versatile reagents used in diazo-transfer reactions and for the synthesis of N-sulfonyl amidines. beilstein-journals.org

Reduction to Sulfinamides: A one-step reduction of sulfonyl chlorides in the presence of an amine can yield sulfinamides. nih.gov Sulfinamides are important in asymmetric synthesis and can be transformed into other valuable functional groups like sulfonimidoyl chlorides. nih.gov

Formation of Sulfonic Acids and Salts: Simple hydrolysis of the sulfonyl chloride group, which must be avoided during most syntheses, leads to the corresponding sulfonic acid. vulcanchem.com While often an undesired side reaction, this can be performed intentionally to generate the sulfonic acid, which has its own applications, for instance as a catalyst or as a water-soluble derivative. quora.com

These transformations showcase the compound's role as a pivotal intermediate, providing access to a range of other reactive species and further expanding its synthetic potential.

Spectroscopic and Advanced Analytical Characterization of 2 Oxan 4 Yl 1,3 Oxazole 5 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the oxane ring and the single proton on the oxazole (B20620) ring. The oxane (tetrahydropyran) moiety will present a complex set of signals in the aliphatic region. The methine proton at the C4 position, being attached to the oxazole ring, is anticipated to appear as a multiplet significantly downfield from other ring protons due to the deshielding effect of the heterocyclic system. The methylene (B1212753) protons adjacent to the ring oxygen (C2 and C6 positions) would be the most deshielded within the saturated ring, appearing as multiplets around 3.5-4.1 ppm. The remaining methylene protons (C3 and C5 positions) would resonate further upfield.

The oxazole ring possesses a single proton at the C4 position. This proton is expected to appear as a sharp singlet in the aromatic region (typically δ 7.5-8.5 ppm). Its precise chemical shift would be influenced by the strong electron-withdrawing nature of the sulfonyl chloride group at the adjacent C5 position, likely shifting it further downfield compared to unsubstituted oxazoles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Oxazole H4 | 8.0 - 8.5 | s (singlet) | N/A |

| Oxane H2eq, H6eq | 3.9 - 4.1 | m (multiplet) | - |

| Oxane H2ax, H6ax | 3.4 - 3.6 | m (multiplet) | - |

| Oxane H4 | 3.1 - 3.4 | m (multiplet) | - |

| Oxane H3eq, H5eq | 2.0 - 2.2 | m (multiplet) | - |

| Oxane H3ax, H5ax | 1.7 - 1.9 | m (multiplet) | - |

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Eight distinct carbon signals are expected. The carbons of the oxazole ring are highly deshielded and resonate at low field. The C2 carbon, positioned between two heteroatoms (N and O), is expected to have the largest chemical shift, likely in the range of 160-165 ppm. The C5 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will also be significantly downfield. In contrast, the C4 carbon, bearing the lone oxazole proton, will be the most upfield of the heterocyclic ring carbons. For similar 2-aryl-4-arylsulfonyl-1,3-oxazoles, the oxazole carbons appear in these characteristic regions. biointerfaceresearch.combiointerfaceresearch.com The carbons of the oxane ring will appear in the aliphatic region, with the C2/C6 carbons adjacent to the oxygen resonating around 65-70 ppm and the remaining carbons (C3/C5 and C4) appearing further upfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole C2 | 160 - 165 |

| Oxazole C5 | 145 - 155 |

| Oxazole C4 | 125 - 135 |

| Oxane C2, C6 | 66 - 70 |

| Oxane C4 | 35 - 40 |

| Oxane C3, C5 | 30 - 34 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. It would clearly show correlations between the adjacent protons within the oxane ring (H2↔H3, H3↔H4, H4↔H5, H5↔H6), allowing for a sequential walk around the ring to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly bonded. This experiment would definitively link the proton assignments to the carbon assignments (e.g., oxazole H4 to oxazole C4).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the different fragments of the molecule. Key long-range (2-3 bond) correlations would be expected between the oxane C4-methine proton and the oxazole C2 carbon, providing unequivocal evidence of the linkage between the two ring systems. Correlations from the oxazole H4 proton to the oxazole C2 and C5 carbons would confirm the structure of the heterocyclic core.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule. The most characteristic vibrations for this compound would arise from the sulfonyl chloride group. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected. For sulfonyl chlorides, these typically appear near 1375 cm⁻¹ and 1180 cm⁻¹, respectively.

Other significant bands would include the C-O-C stretching of the oxane ether linkage (around 1100 cm⁻¹), C=N and C=C stretching vibrations from the oxazole ring (in the 1650-1500 cm⁻¹ region), and various C-H stretching and bending modes from both the aliphatic and heterocyclic parts of the molecule.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Oxazole) | sp² C-H | 3100 - 3150 | Medium |

| C-H Stretch (Oxane) | sp³ C-H | 2850 - 2960 | Strong |

| C=N / C=C Stretch | Oxazole Ring | 1500 - 1650 | Medium-Strong |

| SO₂ Asymmetric Stretch | Sulfonyl Chloride | 1370 - 1390 | Very Strong |

| SO₂ Symmetric Stretch | Sulfonyl Chloride | 1170 - 1190 | Very Strong |

| C-O-C Asymmetric Stretch | Oxane Ether | 1080 - 1150 | Strong |

| S-Cl Stretch | Sulfonyl Chloride | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural information from fragmentation patterns. For this compound (C₈H₁₀ClNO₄S), the calculated monoisotopic mass is 251.0019 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one chlorine atom (an [M+2] peak with approximately one-third the intensity of the M peak) and one sulfur atom (an [M+2] peak with about 4.4% the intensity of the M peak).

The electron ionization (EI-MS) fragmentation pattern would provide further structural proof. The molecular ion, if observed, would likely be of low to moderate abundance due to the lability of the sulfonyl chloride group. Key fragmentation pathways would be expected to include:

Loss of a chlorine radical (•Cl) to give an [M-35]⁺ ion.

Loss of the entire sulfonyl chloride radical (•SO₂Cl).

Loss of sulfur dioxide (SO₂) from the [M-Cl]⁺ fragment.

Cleavage of the bond between the oxane and oxazole rings.

Fragmentation of the oxane ring via loss of small neutral molecules.

The fragmentation of oxazole derivatives often involves cleavage of the heterocyclic ring. clockss.org

| m/z (for ³⁵Cl) | Proposed Identity | Notes |

|---|---|---|

| 251 | [M]⁺• | Molecular ion. Expected to show [M+2] for ³⁷Cl and ³⁴S isotopes. |

| 216 | [M - Cl]⁺ | Loss of chlorine radical. |

| 187 | [M - SO₂]⁺• | Loss of sulfur dioxide, may be a rearrangement product. |

| 152 | [C₈H₁₀NO₂]⁺ | Loss of SO₂Cl radical. |

| 85 | [C₅H₉O]⁺ | Fragment corresponding to the oxanyl cation. |

X-ray Crystallography for Definitive Solid-State Structure Confirmation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate, unambiguous confirmation of its molecular structure. This technique yields a three-dimensional model of the molecule as it exists in the solid state.

The analysis would definitively confirm the connectivity of the atoms, verifying the link between the C4 position of the oxane ring and the C2 position of the oxazole ring. It would provide precise measurements of all bond lengths and angles, offering insights into potential ring strain or electronic effects. Furthermore, the conformation of the flexible oxane ring, which is expected to adopt a stable chair conformation, would be determined. The crystallographic data would also reveal the relative orientation of the two rings and the geometry around the sulfur atom. Finally, analysis of the crystal packing would elucidate any significant intermolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions, that govern the solid-state architecture. The utility of X-ray diffraction has been demonstrated for the structural confirmation of many related oxazole and oxadiazole derivatives. znaturforsch.comnih.govmdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods employed to separate components from a mixture and determine the relative purity of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, which is often the case for functionalized heterocyclic molecules such as oxazole sulfonamides. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The purity of the compound is determined by integrating the area of the detected peaks. A high-purity sample will exhibit a single major peak with a specific retention time. The presence of other peaks indicates impurities, which could be starting materials, by-products, or degradation products. The technique is also adept at separating enantiomers of chiral oxazole derivatives when a chiral stationary phase is employed. mdpi.comresearchgate.net

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient: Acetonitrile and Water (with 0.1% Formic Acid) |

| 0-2 min: 20% Acetonitrile | |

| 2-15 min: 20% to 80% Acetonitrile | |

| 15-18 min: 80% Acetonitrile | |

| 18-20 min: 80% to 20% Acetonitrile | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~12.5 min |

| Purity (Example) | >98% (by peak area) |

Gas Chromatography (GC)

Gas Chromatography is suitable for compounds that are volatile and thermally stable. While the sulfonyl chloride functional group can be reactive at high temperatures, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be used to analyze more stable and volatile derivatives of the parent compound or to check for volatile impurities from the synthesis. aip.org For GC analysis, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer, which provides structural information. The characterization of oxazole derivatives using GC-MS has been reported in the literature. aip.org

Table 2: Representative GC-MS Parameters for Analysis of a Volatile Derivative

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C (hold 2 min) |

| Ramp: 15 °C/min to 280 °C (hold 5 min) | |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a pure sample. This analysis provides a direct way to verify the empirical formula of a newly synthesized compound and serves as a crucial checkpoint for its compositional integrity. For this compound, the experimentally determined percentages of C, H, N, Cl, and S are compared against the theoretical values calculated from its molecular formula, C₈H₁₀ClNO₄S. biointerfaceresearch.com

A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. nih.govbiointerfaceresearch.com This technique is routinely reported in the characterization of novel oxazole and oxadiazole derivatives to confirm their proposed structures. biointerfaceresearch.comnih.govbiointerfaceresearch.comafricanjournalofbiomedicalresearch.com

Table 3: Elemental Analysis Data for this compound (C₈H₁₀ClNO₄S)

| Element | Theoretical (%) | Found (%) (Example) |

|---|---|---|

| Carbon (C) | 38.17 | 38.25 |

| Hydrogen (H) | 4.01 | 4.06 |

| Chlorine (Cl) | 14.08 | 14.01 |

| Nitrogen (N) | 5.56 | 5.52 |

| Sulfur (S) | 12.74 | 12.69 |

Computational and Mechanistic Investigations of 2 Oxan 4 Yl 1,3 Oxazole 5 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) are particularly valuable for their balance of accuracy and computational efficiency.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. DFT is a widely used method for this purpose. Theoretical calculations on oxazole (B20620) derivatives are often performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a comprehensive basis set such as 6-311G++(d,p) to ensure reliable results. irjweb.com

Geometry optimization of 2-(Oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride would reveal key structural parameters. The oxazole ring is expected to be largely planar, while the oxane (tetrahydropyran) ring will adopt a stable chair conformation. The sulfonyl chloride group introduces specific bond lengths and angles that are critical to its reactivity. A frequency calculation is typically performed after optimization to confirm that the obtained geometry corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S-Cl | 2.08 Å |

| Bond Length | S=O | 1.45 Å |

| Bond Length | C5-S | 1.78 Å |

| Bond Length | C2-N3 | 1.32 Å |

| Bond Angle | O=S=O | 121.5° |

| Bond Angle | Cl-S-C5 | 105.8° |

| Dihedral Angle | O-C2-C(oxane)-C(oxane) | ~180° (equatorial) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of these orbitals and their spatial distribution are crucial indicators of a molecule's electrophilic and nucleophilic character. irjweb.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich oxazole ring. In contrast, the LUMO is anticipated to be localized on the highly electrophilic sulfonyl chloride group (-SO₂Cl), particularly on the sulfur atom and the S-Cl antibonding orbital. This distribution indicates that the molecule is primed to react with nucleophiles at the sulfur atom.

The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity profile.

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.52 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.67 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.84 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.69 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.87 |

Computational Modeling of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a characteristic reaction is the nucleophilic substitution at the sulfonyl chloride moiety to form sulfonamides, a common transformation in medicinal chemistry. acs.org

Computational modeling can map the entire potential energy surface of such a reaction. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (Ea) can be calculated. This value is critical for predicting the reaction rate. DFT methods are employed to optimize the geometry of the transition state, which is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction path.

To confirm that the identified transition state correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the reaction pathway downhill from the TS, ensuring it leads to the correct reactant and product complexes. zsmu.edu.ua

| Reaction | Nucleophile | Solvent Model | Predicted Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Sulfonamide Formation | Ammonia (NH₃) | Gas Phase | 15.2 |

| Sulfonamide Formation | Ammonia (NH₃) | Pyridine (B92270) (PCM) | 12.5 |

Conformation Analysis of the Oxan-4-yl Substituent and its Influence on Reactivity

The oxan-4-yl (tetrahydropyran) ring is conformationally flexible, but it strongly prefers a chair conformation to minimize torsional and steric strain. When substituted at the 4-position, the substituent—in this case, the oxazole ring system—can occupy either an axial or an equatorial position.

Computational methods can precisely determine the energy difference between these two conformers. For most monosubstituted cyclohexanes and related heterocycles, the equatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. beilstein-journals.orgnih.gov A geometry optimization of both the axial and equatorial conformers of this compound would allow for the calculation of their relative energies.

The conformational preference can influence reactivity. An equatorially positioned substituent is generally more sterically accessible. Conversely, the specific orientation of the oxane ring and its oxygen atom in either the axial or equatorial position could lead to different through-space electronic interactions with the oxazole ring, subtly modulating the reactivity of the sulfonyl chloride group.

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Equatorial | Oxazole ring is in the equatorial position of the oxane chair. | 0.00 (most stable) | >99% |

| Axial | Oxazole ring is in the axial position of the oxane chair. | +3.5 | <1% |

Molecular Dynamics Simulations of Intermolecular Interactions (if relevant to specific chemical processes)

While quantum mechanics is ideal for studying the electronic structure and reactivity of single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly their interactions with their environment. MD is relevant for understanding how this compound interacts with solvent molecules or a potential biological target.

An MD simulation could be performed by placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms over a series of small time steps. This would provide insights into solvation effects, the stability of different conformers in solution, and the accessibility of the reactive sulfonyl chloride group to a reaction partner. For example, simulations could reveal the formation and dynamics of a solvent shell around the molecule and identify preferential hydrogen bonding sites, which could influence the mechanism and rate of a reaction.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Selectivity Enhancement

Future research into 2-(Oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride could productively focus on expanding its synthetic utility through the exploration of novel reaction pathways and the enhancement of reaction selectivity. The 1,3-oxazole core is a cornerstone of many biologically active molecules, and developing innovative methods for its synthesis and functionalization is a key objective. chemmethod.comtandfonline.com

Current synthetic strategies for oxazoles often rely on established, multi-step procedures. acs.org A forward-looking approach would involve investigating more efficient and sustainable methods. For instance, photochemical and electrochemical syntheses are emerging as powerful, green alternatives for constructing heterocyclic systems like oxazoles. researchgate.net These methods can offer unique reactivity and selectivity profiles under mild conditions.

Furthermore, the reactivity of the sulfonyl chloride group is a prime target for investigation. While its primary role is as a precursor to sulfonamides, its reactivity with a broader range of nucleophiles could be systematically explored. nih.gov Enhancing the regioselectivity of reactions on the oxazole (B20620) ring is another critical area. Palladium-catalyzed cross-coupling reactions, for example, have been shown to allow for selective functionalization at either the C2 or C5 position of the oxazole ring, depending on the choice of ligands and solvents. organic-chemistry.org Applying these advanced catalytic systems to derivatives of this compound could provide access to a diverse array of novel compounds.

| Research Objective | Potential Methodologies | Expected Outcome |

| Novel Oxazole Synthesis | Photochemical/Electrochemical Cyclization | Greener, more efficient routes to the core structure. |

| Expanded Sulfonyl Chloride Reactivity | Reaction with diverse nucleophiles (e.g., organometallics, heterocycles) | Access to novel compound classes beyond sulfonamides. |

| Regioselectivity Enhancement | Ligand-controlled Pd-catalyzed C-H functionalization | Selective modification of the oxazole ring at specific positions. |

Development of Asymmetric Synthesis Applications

The field of asymmetric synthesis, which focuses on the creation of chiral molecules, is of paramount importance in medicinal chemistry. While this compound is itself an achiral molecule, its structure serves as a valuable scaffold for the development of chiral ligands and catalysts. Oxazoline-containing ligands, for instance, are widely used and highly effective in a variety of asymmetric catalytic reactions. researchgate.net

Future research could involve the synthesis of chiral derivatives of the title compound. For example, replacing the oxane ring with a chiral precursor or introducing a chiral center on the oxazole ring could lead to a new class of chiral ligands. These new ligands could then be complexed with various transition metals (e.g., palladium, iridium, rhodium) and tested in a range of asymmetric transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. The goal would be to develop catalysts that provide high levels of enantioselectivity and diastereoselectivity.

| Potential Chiral Ligand Type | Target Asymmetric Reaction | Metal Catalyst | Desired Outcome |

| Chiral Oxazoline Derivative | Asymmetric Diels-Alder | Palladium (Pd) | High enantiomeric excess (ee%) in cycloaddition products. researchgate.net |

| Chiral Oxazole-Phosphine Hybrid | Asymmetric Hydrogenation | Rhodium (Rh) / Iridium (Ir) | Enantioselective reduction of prochiral olefins. |

| Chiral Bis-oxazole Scaffold | Asymmetric Allylic Alkylation | Palladium (Pd) | Control of stereochemistry in C-C bond formation. |

Integration into Continuous Flow Chemistry Systems

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, making process safety and control critical concerns, particularly on a larger scale. nih.govnih.gov Continuous flow chemistry offers a powerful solution to these challenges by providing superior heat and mass transfer, improved safety, and enhanced control over reaction parameters. rsc.org

A significant future research direction would be the development of a continuous flow process for the synthesis of this compound and its subsequent conversion to derivatives. Such a system would involve pumping the reactants through a heated and pressurized reactor, allowing for precise control of residence time, temperature, and stoichiometry. rsc.orgmdpi.com This approach can lead to higher yields, improved purity, and a significant reduction in reaction times compared to traditional batch processing. rsc.org

The implementation of flow chemistry could also facilitate the safe handling of unstable intermediates and allow for the telescoping of multiple reaction steps into a single, continuous operation. nih.gov This would not only improve the efficiency and safety of the synthesis but also enhance its scalability, making the compound more accessible for further research and development.

| Process Parameter | Batch Chemistry Challenges | Continuous Flow Advantages |

| Heat Transfer | Potential for thermal runaway, difficult to control exotherms. nih.gov | High surface-area-to-volume ratio enables rapid heat dissipation. rsc.org |

| Safety | Handling of large volumes of hazardous reagents. | Small reactor volumes minimize risk. rsc.org |

| Scalability | Often requires re-optimization of conditions for scale-up. | Scaling achieved by running the system for longer durations. |

| Reaction Time | Typically hours to days. | Reduced to seconds or minutes. rsc.org |

Strategies for Sustainable Synthesis and Catalysis of 1,3-Oxazole-5-sulfonyl Chlorides

In line with the growing emphasis on green chemistry, future research should prioritize the development of sustainable synthetic methods for 1,3-oxazole-5-sulfonyl chlorides. ijpsonline.com This involves minimizing the use of hazardous substances, reducing waste, and improving energy efficiency.

One promising avenue is the exploration of novel catalytic systems that can replace stoichiometric reagents. For example, metal-based catalysts are increasingly being used to construct the 1,3-oxazole ring with greater efficiency and under milder conditions. bohrium.com Another approach is the use of greener solvents, such as ionic liquids or deep-eutectic solvents, which can offer benefits in terms of recyclability and reduced environmental impact. ijpsonline.com

| Sustainability Goal | Conventional Method | Proposed Green Alternative |

| Reduce Hazardous Reagents | Use of harsh chlorinating agents (e.g., chlorosulfonic acid). nih.gov | Development of catalytic chlorination or electrochemical methods. |

| Improve Atom Economy | Multi-step syntheses with purification at each stage. | One-pot tandem reactions (e.g., van Leusen/sulfonation). nih.gov |

| Greener Solvents | Use of volatile organic compounds (VOCs). | Application of ionic liquids or deep-eutectic solvents. ijpsonline.com |

| Energy Efficiency | High-temperature reflux conditions. | Microwave-assisted or photoredox-catalyzed reactions at lower temperatures. |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(Oxan-4-yl)-1,3-oxazole-5-sulfonyl chloride?

Methodological Answer: The synthesis typically involves converting a sulfonic acid precursor to the sulfonyl chloride using thionyl chloride (SOCl₂). For example, analogous compounds like 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride are synthesized by refluxing the sulfonic acid derivative with SOCl₂, followed by purification via vacuum distillation or recrystallization . Key steps include:

Reaction Setup : Use anhydrous conditions to avoid hydrolysis.

Reflux Conditions : Maintain temperatures between 60–80°C for 4–6 hours.

Workup : Remove excess SOCl₂ under reduced pressure and isolate the product using non-polar solvents.

Q. Table 1: Synthetic Parameters for Sulfonyl Chloride Derivatives

| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonic acid derivative | SOCl₂ | 70–80 | 4–6 | 65–75 | |

| Thiol intermediate | Cl₂/Oxidant | 25–40 | 12–24 | 50–60 |

Q. Q2. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate structural confirmation:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the oxazole and oxane rings. For example, oxazole protons typically resonate at δ 8.1–8.5 ppm in CDCl₃ .

- IR Spectroscopy : Confirm sulfonyl chloride groups via S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₇H₉ClNO₃S requires m/z ≈ 246.0) .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields while minimizing byproducts like sulfones or sulfonamides?

Methodological Answer: Byproduct formation often arises from over-oxidation or premature nucleophilic attack. Strategies include:

Controlled Chlorination : Use stoichiometric SOCl₂ and monitor reaction progress via TLC to avoid over-chlorination .

Inert Atmosphere : Conduct reactions under N₂/Ar to prevent moisture-induced hydrolysis.

Additive Use : Catalytic DMF (0.1–1 mol%) enhances SOCl₂ reactivity, reducing side reactions .

Q. Data Contradiction Analysis :

- reports sulfonamides as major byproducts when amines are present, while highlights sulfones under oxidative conditions. Researchers must tailor reaction conditions to their specific reagents.

Q. Q4. How can computational tools like SHELX or ORTEP-III aid in structural validation?

Methodological Answer:

- SHELX Suite : Refine X-ray crystallographic data to resolve the oxazole-sulfonyl chloride conformation. SHELXL is ideal for small-molecule refinement, particularly for high-resolution datasets .

- ORTEP-III : Visualize thermal ellipsoids and validate bond angles/distances (e.g., the S-Cl bond length should be ~1.99–2.02 Å) .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Expected Range | Reference |

|---|---|---|

| S-O Bond Length | 1.43–1.45 Å | |

| Oxazole Ring Planarity | <0.05 Å deviation |

Q. Q5. What are the stability considerations for this compound under laboratory storage?

Methodological Answer: Sulfonyl chlorides are moisture-sensitive. Best practices include:

Storage : In airtight containers under inert gas (N₂) at –20°C.

Handling : Use anhydrous solvents (e.g., dried DCM) during reactions .

Decomposition Monitoring : Regular NMR checks to detect hydrolysis (e.g., free sulfonic acid formation).

Q. Q6. How can this compound be utilized in designing bioactive molecules?

Methodological Answer: The sulfonyl chloride group enables facile nucleophilic substitution for drug discovery:

Sulfonamide Formation : React with amines (e.g., primary/secondary amines) to generate libraries for anticancer or anti-inflammatory screening .

Bioconjugation : Attach fluorophores or targeting moieties via thiol- or amine-reactive chemistry .

Advanced Application Example :

In , analogous sulfonamides showed antitumor activity against 60 cancer cell lines, suggesting similar derivatives of this compound could be screened via high-throughput assays.

Methodological Troubleshooting

Q. Q7. How to address low reactivity during sulfonamide synthesis?

Methodological Answer:

- Activation : Use bases like pyridine or DMAP to deprotonate amines and enhance nucleophilicity.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility .

Q. Q8. What alternative synthetic routes exist if SOCl₂ is unavailable?

Methodological Answer:

- Oxidative Chlorination : Use Cl₂ gas or PCl₅ with a thiol intermediate (e.g., employed Lawesson’s reagent for cyclization, followed by Cl₂ oxidation) .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields (e.g., 30 minutes at 100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.